2-Hexadecyldimethylbenzylammonium chloride
Description
Classification within Quaternary Ammonium (B1175870) Compounds (QACs) Research
2-Hexadecyldimethylbenzylammonium chloride is categorized within the broader group of Quaternary Ammonium Compounds (QACs), which are organic salts of ammonium. wikipedia.org Specifically, it is classified as an alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), a subgroup of QACs. wikipedia.org These compounds are also widely known as benzalkonium chlorides (BACs). irjmets.com
The nomenclature of QACs can be complex, with various synonyms used in scientific literature. nih.gov this compound is frequently referred to as Cetalkonium (B82469) chloride (CKC). wikipedia.org It is distinguished by its 16-carbon alkyl chain (C16). wikipedia.org
Historically, QACs have been grouped into "generations" based on their antimicrobial efficacy and chemical structure. Benzalkonium chlorides, including the C16 variant, are considered first-generation QACs. irjmets.com These were among the earliest synthesized and utilized QACs, first reported in 1935. irjmets.com
Structural Characteristics and Chemical Nomenclature in Advanced Studies
The molecular structure of this compound is central to its function. It consists of a central positively charged nitrogen atom bonded to four organic groups: a hexadecyl group (a 16-carbon alkyl chain), two methyl groups, and a benzyl group. wikipedia.org This structure imparts an amphipathic nature to the molecule, meaning it has both a hydrophilic (the quaternary ammonium head) and a hydrophobic (the long alkyl and benzyl groups) portion. drugbank.com
The systematic IUPAC name for this compound is N-benzyl-N,N-dimethylhexadecan-1-aminium chloride. wikipedia.org However, it is more commonly known in academic and commercial spheres by a variety of synonyms.
| Nomenclature Type | Name |
|---|---|
| Common Name | Cetalkonium chloride |
| Systematic Name | Benzyldimethylhexadecylammonium chloride |
| Abbreviation | CKC |
| Other Synonyms | Hexadecyl dimethyl benzyl ammonium chloride, Cetyldimethylbenzylammonium chloride |
The key structural features and properties are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 122-18-9 |
| Molecular Formula | C25H46ClN |
| Molecular Weight | 396.10 g/mol |
| Appearance | White or almost white crystalline powder |
| Melting Point | 50°C |
| Solubility in Water | 2 mg/mL |
The synthesis of benzalkonium chlorides generally involves the quaternization of a tertiary amine with an alkyl halide. irjmets.com For this compound, this would typically involve the reaction of N,N-dimethyl-N-benzylamine with 1-chlorohexadecane.
Historical Context and Evolution of this compound in Chemical Sciences Research
The study of this compound is situated within the broader history of QACs. The antimicrobial properties of these compounds were first reported by Gerhard Domagk in 1935. irjmets.com This discovery led to their widespread investigation and use. The first products containing benzalkonium chlorides were registered with the U.S. Environmental Protection Agency (EPA) in 1947. irjmets.com
Early research focused on the synthesis and antimicrobial activity of various QACs. It was discovered that the length of the alkyl chain significantly influences the compound's properties. nih.gov Benzalkonium chlorides are typically mixtures of compounds with varying alkyl chain lengths, commonly C12, C14, and C16. nih.gov
More recent academic research has delved into the specific properties and applications of individual chain-length BACs. Studies have highlighted that the C16 derivative, Cetalkonium chloride, is the most lipophilic and least water-soluble among the common BAC derivatives. nih.gov This high lipophilicity has made it a compound of interest in the development of pharmaceutical formulations, particularly in ophthalmology. wikipedia.orgnih.govnih.gov Research has shown that due to its lipophilic nature, when formulated in oil-in-water emulsions, it remains primarily at the oil-water interface, which can influence the stability and biological interactions of the emulsion. wikipedia.orgnih.gov
The evolution of research on this compound reflects a broader trend in chemical sciences towards understanding structure-activity relationships and tailoring molecules for specific applications.
Properties
IUPAC Name |
benzyl-hexadecan-2-yl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-24(2)26(3,4)23-25-21-18-16-19-22-25;/h16,18-19,21-22,24H,5-15,17,20,23H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIJUCDWVWSCHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885468 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30251-10-6 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30251-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030251106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 Hexadecyldimethylbenzylammonium Chloride
Industrial Synthesis Pathways and Process Optimization Research
The industrial production of 2-Hexadecyldimethylbenzylammonium chloride, also known as cetalkonium (B82469) chloride, primarily relies on the quaternization of a tertiary amine. The most common synthetic route involves the reaction of N,N-dimethylhexadecylamine with benzyl (B1604629) chloride. This reaction, a classic example of the Menschutkin reaction, results in the formation of the desired quaternary ammonium (B1175870) salt.
In an industrial setting, the process often starts with mixtures of commercial or straight-run tertiary amines. These mixtures are first purified by rectification to isolate the desired N,N-dimethylhexadecylamine. This purified tertiary amine is then reacted with benzyl chloride in a reactor under controlled conditions of stirring and elevated temperature. To optimize the process and improve purity, benzyl chloride may also be refined by distillation at atmospheric pressure, typically at a temperature range of 177-178°C, to remove impurities such as benzaldehyde (B42025) that can form during storage. The mass ratio of the tertiary amine to benzyl chloride is a critical parameter, with ratios between 1.57 and 1.81 being reported to yield a product with at least 95% purity and free from long-chain alkyl radicals (greater than C14) that can increase toxicity. The reaction can be carried out in the presence of an organic solvent or water to yield a dissolved product, or without a solvent to obtain a gel-like substance. One patented method for producing alkyldimethylbenzylammonium chlorides, which includes the C16 variant, describes a process that can achieve a purity of at least 95 mass % and is designed to use inexpensive raw materials while reducing energy consumption and process time. google.com
Another manufacturing process involves a two-step reaction starting from hexadecylamine (B48584). In the first step, hexadecylamine is reacted with benzyl chloride. The resulting secondary amine is then methylated using methyl chloride to yield the final product, N-Hexadecyl-N,N-dimethylbenzenemethanaminium chloride.
Process optimization in industrial manufacturing is crucial for enhancing efficiency, reducing costs, and minimizing environmental impact. This involves fine-tuning reaction conditions, such as temperature, pressure, and reactant concentrations, as well as employing advanced process control strategies. For the synthesis of similar benzalkonium chloride monomers, techniques have been developed to achieve yields higher than 99%. google.com
Laboratory-Scale Preparation Techniques and Yield Enhancement Studies
On a laboratory scale, the synthesis of this compound typically follows the same fundamental reaction as in industrial processes: the quaternization of N,N-dimethylhexadecylamine with benzyl chloride. Research in this area focuses on optimizing reaction conditions to maximize yield and purity.
The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent plays a significant role in the reaction rate and yield. Polar aprotic solvents are often favored as they can stabilize the transition state, thereby increasing the reaction rate. mdpi.com One study on the synthesis of a series of N-benzyl-N,N-dimethylalkylammonium bromides with varying alkyl chain lengths (from C2 to C20), including the C16 analogue, reported improved yields over previous methods. nih.gov
In a specific laboratory preparation of related quaternary ammonium compounds, the reaction is carried out by stirring a mixture of the tertiary amine and the alkyl halide in a suitable solvent, such as butanone, under reflux. For the synthesis of novel benzalkonium chloride analogues, acetonitrile (B52724) has been used as a polar aprotic solvent, allowing the reaction to proceed at room temperature with good yields. researchgate.netnih.gov
Another laboratory-scale synthesis of a similar quaternary ammonium salt, dodecyl dimethyl (vinylbenzyl) ammonium chloride, involved the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine in methanol (B129727) at 30°C for 36 hours. A polymerization inhibitor, benzyl quinine, was added to prevent the vinyl group from polymerizing. The product was then purified by recrystallization from vinyl acetate. researchgate.net
The table below summarizes typical laboratory synthesis parameters for quaternary ammonium salts, which can be adapted for the synthesis of this compound.
| Reactants | Solvent | Temperature | Reaction Time | Purification Method | Reported Yield |
|---|---|---|---|---|---|
| N,N-dimethylalkylamines and 4-chloromethylpyridine | Acetonitrile | Room Temperature | 24 hours | Recrystallization (acetonitrile/acetone) | Good |
| N,N-dimethyl-dodecylamine and 4-vinylbenzyl chloride | Methanol | 30°C | 36 hours | Recrystallization (vinyl acetate) | Not specified |
| N,N-dimethylbenzylamine and alkyl halides | Butanone | Reflux | 18 hours | Recrystallization (butanone) | Not specified |
Exploration of Derivatization for Modified Chemical Entities and Enhanced Functionalities
The chemical structure of this compound offers several sites for derivatization to create new chemical entities with modified or enhanced functionalities. The primary focus of such derivatization is often to improve properties like antimicrobial activity, solubility, or to introduce new reactive groups for further chemical modifications.
One area of exploration is the modification of the aromatic ring. A study on the synthesis of novel benzalkonium chloride analogues involved replacing the phenyl ring with a pyridine (B92270) ring. This was achieved by reacting various N,N-dimethylalkylamines (including the C16 variant) with 4-chloromethylpyridine. The resulting N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides were characterized and their antimicrobial properties were evaluated. researchgate.netnih.gov This modification introduces nitrogen atoms into the aromatic ring, which can alter the electronic properties and biological activity of the molecule. researchgate.netnih.gov
Another approach to derivatization is the introduction of a polymerizable group. For instance, a vinyl group can be introduced into the benzyl moiety, as demonstrated in the synthesis of dodecyl dimethyl (vinylbenzyl) ammonium chloride from 4-vinylbenzyl chloride. researchgate.net Such vinyl-functionalized quaternary ammonium salts can be used as monomers in polymerization reactions to create antimicrobial polymers.
The synthesis of methacrylate (B99206) analogs of quaternary ammonium salts with functional groups like carboxylic acids or methoxysilanes has also been reported. These were synthesized via the Menschutkin reaction of a tertiary amine with functionalized alkyl halides. mdpi.com Although this study did not use this compound as a starting material, the principles can be applied to create derivatives with enhanced functionalities. For example, a carboxylic acid group could enhance water solubility or provide a site for conjugation with other molecules, while a methoxysilane (B1618054) group could be used for grafting the molecule onto surfaces.
The table below provides examples of derivatization strategies for benzalkonium chloride and related compounds.
| Derivatization Strategy | Reactants | Resulting Functional Group/Modification | Potential Enhanced Functionality |
|---|---|---|---|
| Aromatic Ring Modification | N,N-dimethylhexadecylamine and 4-chloromethylpyridine | Pyridine ring instead of phenyl ring | Modified antimicrobial activity |
| Introduction of a Polymerizable Group | N,N-dimethyl-dodecylamine and 4-vinylbenzyl chloride | Vinyl group on the benzyl ring | Ability to be incorporated into polymers |
| Functionalization with Carboxylic Acid | Tertiary amine and a carboxylic acid-containing alkyl halide | Carboxylic acid group | Increased water solubility, site for further conjugation |
| Functionalization with Methoxysilane | Tertiary amine and a methoxysilane-containing alkyl halide | Methoxysilane group | Ability to graft onto surfaces |
Advanced Purification Methods and Purity Assessment in Synthesis Research
The purification of this compound is a critical step in both industrial and laboratory synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. Common purification techniques for quaternary ammonium salts include recrystallization, ion exchange, and adsorption.
Recrystallization is a widely used method for purifying solid quaternary ammonium salts. The choice of solvent is crucial for effective purification. For instance, in the synthesis of novel benzalkonium chloride analogues, the crude products were purified by recrystallization from a 1:1 mixture of acetonitrile and acetone. nih.gov In another study, butanone was used for the recrystallization of N-alkyldimethylbenzylammonium halides. The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
For the removal of quaternary ammonium compounds from aqueous solutions, adsorption onto materials like activated carbon has been investigated. mdpi.com Ion exchange chromatography is another powerful technique for the purification of ionic compounds like this compound. Cation exchange resins can be used to capture the positively charged quaternary ammonium cation, allowing for the separation from non-ionic and anionic impurities.
Purity assessment is essential to verify the identity and quantify the amount of this compound in a sample. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the analysis of benzalkonium chloride and its homologues. Several HPLC methods have been developed and validated for the determination of benzalkonium chloride in various products. These methods typically use a reversed-phase column (e.g., C18 or CN) with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector.
The table below summarizes the conditions of a validated HPLC method for the analysis of benzalkonium chloride, which is applicable for the purity assessment of this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate (B84403) buffer (pH 5.0) (45:55 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
This method was shown to be specific, linear, precise, and accurate for the quantification of total benzalkonium chloride content. researchgate.net Other analytical techniques such as spectrophotometry and gas chromatography have also been used for the analysis of benzalkonium chloride. nih.gov Spectrophotometric assays, for example, can provide a rapid survey of the quaternary ammonium compound content in a sample. nih.gov
Physicochemical Behavior and Interfacial Science of 2 Hexadecyldimethylbenzylammonium Chloride
Micellar Properties and Aggregation Phenomena in Aqueous Systems
2-Hexadecyldimethylbenzylammonium chloride, a cationic surfactant, exhibits complex self-assembly behavior in aqueous solutions, forming micelles above a certain concentration. This aggregation is a thermodynamically driven process governed by the hydrophobic effect, where the nonpolar hexadecyl chains are sequestered from water into the micellar core, while the hydrophilic dimethylbenzylammonium headgroups remain exposed to the aqueous phase.
The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which micelle formation begins. For this compound, the CMC is significantly influenced by external factors, most notably temperature. Experimental studies, primarily using conductivity measurements, have shown that the temperature dependence of the CMC for this class of surfactant is not linear but typically displays a U-shaped curve. nih.gov
Initially, the CMC decreases as the temperature rises from a low value, reaching a minimum at a specific temperature. Beyond this point, the CMC begins to increase with a further rise in temperature. nih.gov This behavior is attributed to two opposing effects of temperature on the thermodynamics of micellization. Firstly, an increase in temperature can enhance the hydrophobic effect by disrupting the structured water molecules surrounding the surfactant's hydrocarbon tail, which favors micellization and lowers the CMC. Secondly, at higher temperatures, the increased thermal motion of the surfactant molecules can hinder their aggregation, making micelle formation less favorable and thus increasing the CMC.
Research on the homologous series of alkyldimethylbenzylammonium chlorides has determined the CMC for the hexadecyl (C16) derivative at various temperatures. nih.gov
Interactive Table: CMC of this compound at Various Temperatures Data extracted from conductivity measurements.
| Temperature (°C) | Temperature (K) | CMC (mmol/kg) |
| 10 | 283.15 | 0.286 |
| 15 | 288.15 | 0.259 |
| 20 | 293.15 | 0.240 |
| 25 | 298.15 | 0.229 |
| 30 | 303.15 | 0.226 |
| 35 | 308.15 | 0.229 |
Note: The data illustrates the characteristic U-shaped curve, with the minimum CMC occurring around 30°C.
The spontaneity and driving forces of micelle formation are described by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values can be derived from the temperature dependence of the CMC.
The enthalpy of micellization (ΔH°mic) is typically small and can be negative (exothermic) or positive (endothermic) depending on the temperature. For alkyldimethylbenzylammonium chlorides, the process is generally exothermic at lower temperatures and becomes less so or even endothermic as the temperature rises. nih.gov This change is related to the temperature at which the CMC is at its minimum, where the enthalpy of micellization is theoretically zero.
Interactive Table: Thermodynamic Parameters for Micellization of this compound at 25°C (298.15 K)
| Parameter | Value |
| ΔG°mic (Standard Free Energy) | -33.9 kJ/mol |
| ΔH°mic (Standard Enthalpy) | -7.6 kJ/mol |
| TΔS°mic (Entropy Contribution) | 26.3 kJ/mol |
Note: The large positive entropy contribution confirms that the micellization process is predominantly entropy-driven.
Initially, at concentrations just above the CMC, this compound forms spherical micelles with relatively low aggregation numbers. researchgate.net The structure of these micelles involves a core of hydrophobic hexadecyl chains, with the positively charged benzyl-dimethylammonium headgroups forming the outer shell, interacting with water and chloride counter-ions.
Interestingly, evidence suggests that these micelles undergo structural changes at higher concentrations. Conductivity studies on aqueous solutions of this compound have revealed the presence of a second break in the specific conductivity versus molality plots, occurring at a concentration approximately three times the initial CMC. researchgate.net This phenomenon is indicative of a second critical concentration, suggesting a morphological transition of the micelles. This transition could involve a shift from small, spherical micelles to larger, non-spherical structures such as rod-like or cylindrical micelles. Such sphere-to-rod transitions are common for cationic surfactants and are driven by changes in the effective packing of the surfactant molecules, which can be influenced by concentration and ionic strength.
Surface Activity and Interfacial Adsorption Mechanisms
As an amphiphilic molecule, this compound exhibits strong surface activity, readily adsorbing at various interfaces to lower the interfacial tension. This property is fundamental to its role in various applications.
The adsorption of this compound onto solid surfaces from aqueous solutions is a key process, with the nature of the surface playing a critical role. Studies using total internal reflection (TIR) Raman spectroscopy have provided detailed insights into its adsorption at the silica-water interface. nih.gov
At a hydrophilic silica (B1680970) surface, which is typically negatively charged at neutral pH, the initial adsorption mechanism is driven by strong electrostatic attraction between the cationic headgroup of the surfactant and the anionic sites on the silica. nih.gov As the surfactant concentration increases towards the CMC, cooperative adsorption occurs, leading to the formation of surfactant aggregates, often called admicelles or hemimicelles, on the surface. This secondary stage is driven by hydrophobic interactions between the alkyl chains of the adsorbing surfactant molecules. nih.gov The adsorption isotherm for this process can be described by a modified Langmuir adsorption model. nih.gov
Conversely, at a hydrophobic silica surface (e.g., one modified with an octadecyltrichlorosilane (B89594) monolayer), the adsorption mechanism is different. Here, the primary driving force is the hydrophobic interaction between the surfactant's hexadecyl tail and the hydrophobic surface. nih.gov This leads to faster adsorption kinetics compared to the hydrophilic surface. nih.gov The surface coverage on hydrophobic silica is generally lower than on hydrophilic silica, as the initial electrostatic attraction is absent. nih.gov
The surface-active nature of this compound makes it an effective agent for stabilizing colloidal systems like emulsions and dispersions. Its primary function in these systems is to adsorb at the interface between two immiscible phases (e.g., oil and water, or solid particles and a liquid) and create a stabilizing barrier.
As a cationic surfactant, it imparts a positive surface charge on the dispersed particles or droplets. This charge creates electrostatic repulsion between the particles, preventing them from aggregating or coalescing, thus ensuring the stability of the dispersion. This principle is known as electrostatic stabilization.
A specific application is its use as both a reactant and a stabilizer in the synthesis of nanocolloidal dispersions. For instance, it has been used to prepare stable aqueous dispersions of silver chloride (AgCl) nanoparticles. researchgate.net In this process, the surfactant acts as the chloride source and simultaneously adsorbs onto the surface of the newly formed AgCl nanoparticles, providing the necessary colloidal stability. researchgate.net This demonstrates its dual functionality as a reactant and a dispersant in a single system.
Interaction with Biological Membranes and Model Systems
Molecular Mechanisms of Membrane Disruption and Permeability Alteration
There are no available studies that specifically investigate the molecular mechanisms by which this compound disrupts or alters the permeability of biological membranes.
Influence of Compound Concentration and Alkyl Chain Length on Membrane Integrity
While the effects of concentration and alkyl chain length are well-documented for common quaternary ammonium (B1175870) compounds, no studies have been published that specifically detail these influences for the this compound isomer.
Interaction with Biomolecular Systems Beyond Membranes
DNA-Compound Binding Modes: Electrostatic, Hydrophobic, and Intercalation Studies
There is no available research on the binding modes (electrostatic, hydrophobic, or intercalation) between this compound and DNA.
Impact on Enzyme Activity and Cellular Metabolic Pathways
The impact of this compound on specific enzyme activities or broader cellular metabolic pathways has not been documented in the scientific literature.
Mechanistic Insights into the Microbiological Action of 2 Hexadecyldimethylbenzylammonium Chloride
Cellular and Subcellular Targets in Prokaryotic Organisms
The primary mechanism of action of 2-Hexadecyldimethylbenzylammonium chloride against bacteria involves a cascade of events that compromises the structural and functional integrity of the cell. This process begins with the electrostatic interaction between the cationic head of the molecule and the anionic components of the bacterial cell surface.
Quaternary ammonium (B1175870) compounds, including Cetalkonium (B82469) chloride, initiate their antibacterial action by binding to the bacterial cell surface. nih.govmdpi.comdrugbank.com The initial interaction involves the positively charged quaternary nitrogen associating with the acidic phospholipids (B1166683) in the cytoplasmic membrane. nih.gov In Gram-positive bacteria, the agent binds to wall proteins, allowing it to access and disrupt the cell membrane. drugbank.com For Gram-negative bacteria, the complex outer membrane, composed of lipopolysaccharides and proteins, presents a greater challenge, which often results in higher resistance compared to Gram-positive strains. mdpi.com
Following this initial binding, the hydrophobic hexadecyl chain penetrates the hydrophobic core of the lipid bilayer. nih.gov This insertion disrupts the ordered structure of the membrane, impairing its fluidity and integrity. drugbank.comnih.gov This disruption can lead to the dissociation of the cellular membrane lipid bilayers, which fundamentally compromises the cell's ability to control the passage of substances. drugbank.comwikipedia.org At concentrations typically used for disinfection, QACs can form mixed-micelle aggregates with the membrane's hydrophobic components, effectively solubilizing the membrane and leading to cell lysis. nih.gov
The disruption of the cell membrane's structural integrity directly leads to a loss of its selective permeability. This compromised barrier function results in the progressive and generalized leakage of essential intracellular components. nih.govnih.gov Crucial low molecular weight metabolites, ions (such as potassium), and nucleic acids leak from the cytoplasm into the extracellular environment. drugbank.comnih.gov This uncontrolled efflux of cellular contents disrupts the internal osmotic balance and depletes the cell of the necessary components for metabolic functions and survival, ultimately contributing to cell death. nih.govdrugbank.com
Beyond structural damage to the cell envelope, this compound can exert its antimicrobial effect by targeting and deactivating essential intracellular enzymes. The compound can interact with proteins, leading to denaturation and loss of enzymatic activity. This interference with key metabolic pathways, such as those involved in respiration and energy production, further contributes to the bactericidal effect. nih.gov By disrupting multiple cellular functions simultaneously—structural integrity and metabolic activity—the antimicrobial action is both rapid and potent.
The widespread damage to the cell membrane invariably affects membrane-bound proteins, including those critical for substance transport and energy transduction. While specific studies on this compound's effect on H+-ATPase are not extensively detailed in the provided context, the mechanism of QACs involves the perturbation of the lipid bilayer, which would inherently affect the function of embedded transport systems. nih.gov The gastric H+, K+-ATPase, for example, is a known target for inhibition by various compounds, demonstrating the susceptibility of such proton pumps to external agents. researchgate.netnih.govnih.gov Disruption of these transport systems, like H+-ATPase which is vital for maintaining cellular pH and generating the proton motive force for ATP synthesis, would severely compromise the cell's bioenergetics and ability to transport solutes, leading to metabolic collapse. nih.gov
Antifungal Mechanisms and Efficacy Studies
The antifungal action of this compound and other QACs is primarily attributed to their interaction with the fungal cell membrane. nih.gov Similar to their effect on bacteria, these cationic surfactants disrupt the lipid bilayer, leading to increased membrane permeability and leakage of cytoplasmic contents. nih.govnih.gov
Studies have shown that QACs like benzalkonium chloride are effective against a range of fungal species, although efficacy can vary. They tend to be more effective against yeasts, such as Candida species, compared to molds like Aspergillus. For instance, benzalkonium chloride and cetrimide (B107326) have been shown to rapidly disinfect Candida albicans, C. krusei, and C. parapsilosis. oup.comnih.gov Against Aspergillus ochraceus, these compounds were less effective, exhibiting a more fungistatic (growth-inhibiting) rather than fungicidal (fungus-killing) activity. oup.comnih.gov The antifungal effect manifests by retarding the initiation of conidium germination, reducing the rate of spore germination, and suppressing the elongation of hyphae, which are all critical processes in fungal development and proliferation. nih.gov
| Fungal Species | QAC Tested | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | Benzalkonium chloride (0.5%) | Fungicidal (Rapid disinfection) | oup.comnih.gov |
| Candida krusei | Benzalkonium chloride (0.5%) | Fungicidal (Rapid disinfection) | oup.comnih.gov |
| Candida parapsilosis | Benzalkonium chloride (0.5%) | Fungicidal (Rapid disinfection) | oup.comnih.gov |
| Aspergillus ochraceus | Benzalkonium chloride (0.5%) | Fungistatic (Relatively ineffective for rapid disinfection) | oup.comnih.gov |
Antiviral Efficacy and Viral Inactivation Mechanisms (e.g., SARS-CoV-2)
This compound is effective against enveloped viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comwikipedia.org The mechanism of viral inactivation targets the lipid envelope that surrounds the viral capsid. wikipedia.orgresearchgate.net The amphiphilic nature of the QAC molecule allows it to intercalate into and disrupt this lipid bilayer, which is essential for the virus's structural integrity and its ability to infect host cells. researchgate.netnih.gov
The process is thought to involve the solubilization of the envelope components into micelles formed by the QAC molecules, particularly at concentrations at or above the critical micelle concentration (CMC). researchgate.netnih.govplos.org This disruption leads to the collapse of the viral envelope, effectively inactivating the virus. nih.govplos.org
Several studies have confirmed the efficacy of QACs against SARS-CoV-2. For example, disinfectants based on benzalkonium chloride (0.05%–0.4%) have demonstrated high virucidal efficacy (90–100%) against SARS-CoV-2 after exposure times of 5 to 10 minutes. nih.gov Another study found that a 600-fold dilution of a 17% di-N-decyl dimethyl ammonium chloride solution (a related QAC) could efficiently inactivate SARS-CoV-2 in just 30 seconds. nih.govresearchgate.net However, the efficacy can be formulation-specific, and some studies note that benzalkonium chloride might be less effective than other disinfectants under certain conditions. mdpi.comnih.gov
| QAC Formulation | Concentration | Contact Time | Efficacy | Reference |
|---|---|---|---|---|
| Benzalkonium chloride (BAC) | 0.05%–0.4% | 5–10 min | 90–100% inactivation | nih.gov |
| Di-N-decyl dimethyl ammonium chloride | 283 mg/L (1:600 dilution of 17%) | 0.5 min (30 sec) | Efficient inactivation | nih.govresearchgate.net |
| Benzalkonium chloride (BAC) | 0.1% | 5 min | No infectious virus detected | mdpi.com |
Microbial Resistance Mechanisms and Cross Resistance Phenomena to 2 Hexadecyldimethylbenzylammonium Chloride
Adaptive Responses and Physiological Adaptations in Microorganisms
Upon exposure to sublethal concentrations of 2-Hexadecyldimethylbenzylammonium chloride and other QACs, microorganisms can exhibit a range of adaptive responses that enhance their survival. These physiological adaptations are often the first line of defense against chemical stress.
A primary mechanism of resistance to a wide array of antimicrobial compounds, including QACs, is the active extrusion of the toxic substance from the cell via efflux pumps. In Gram-negative bacteria like Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role. The mexCD-oprJ operon encodes one such multidrug efflux pump. researchgate.net
Research has shown that exposure to certain QACs, such as benzalkonium chloride (a compound structurally similar to this compound), can induce the expression of the mexCD-oprJ operon in wild-type P. aeruginosa. researchgate.net This induction leads to an increased production of the MexCD-OprJ pump, which then actively transports the QAC out of the bacterial cell, preventing it from reaching its target sites and exerting its antimicrobial effect. The induction of this efflux pump by disinfectants suggests its important role in the intrinsic multidrug resistance of P. aeruginosa, particularly in environments where these chemicals are frequently used. researchgate.net
| Efflux Pump System | Inducing Agent | Bacterial Species | Effect |
| MexCD-OprJ | Benzalkonium chloride, Chlorhexidine gluconate | Pseudomonas aeruginosa | Increased resistance to the inducing agent and other substrates of the pump. |
This table summarizes the induction of the MexCD-OprJ efflux pump by representative quaternary ammonium (B1175870) compounds.
The bacterial cell envelope, particularly the outer membrane in Gram-negative bacteria, serves as a formidable barrier to the entry of antimicrobial agents. Microorganisms can adapt to the presence of QACs by modifying the composition and structure of their cell membranes, thereby reducing the permeability to these compounds.
Many microorganisms can produce an extracellular matrix of polymeric substances, commonly referred to as a biofilm. This matrix, composed of polysaccharides, proteins, nucleic acids, and lipids, encases the microbial community and provides protection from various environmental stresses, including antimicrobial agents. researchgate.net
The EPS matrix can act as a physical barrier, impeding the diffusion of disinfectants like this compound to the embedded cells. researchgate.net Furthermore, the chemical properties of the EPS can lead to the sequestration or inactivation of the antimicrobial compound before it reaches the bacterial cells. While direct evidence for the induction of EPS production by this compound is not extensively documented, it is a well-established general mechanism of microbial resistance to disinfectants. Studies have shown that exposure to other chemical stressors can lead to an increase in EPS production. researchgate.net
| Adaptive Response | Mechanism of Protection |
| Biofilm/EPS Production | Physical barrier to disinfectant penetration, chemical sequestration of the antimicrobial agent. |
This table outlines the protective role of EPS in microbial resistance to disinfectants.
Exposure to bactericidal agents, including QACs, can induce the production of reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals within the bacterial cell. nih.gov While high levels of ROS are cytotoxic and contribute to the antimicrobial activity of the compound, sublethal concentrations can trigger stress responses that may enhance bacterial survival and resistance.
The generation of ROS can lead to damage of cellular components, including DNA, proteins, and lipids. nih.gov In response to this oxidative stress, bacteria activate protective mechanisms, such as the expression of enzymes like superoxide dismutase and catalase, which detoxify ROS. This adaptive response can contribute to an increased tolerance to the antimicrobial agent. nih.gov
Genetic Basis of Resistance Development
In addition to adaptive physiological responses, microbial resistance to this compound can be conferred by specific genetic determinants. These genes often encode proteins that directly mediate resistance, and their acquisition and expression are key to the development of stable, heritable resistance.
A well-characterized family of genes associated with resistance to QACs are the qac genes (quaternary ammonium compound resistance genes). These genes typically encode small multidrug resistance (SMR) family efflux pumps that actively transport QACs and other cationic compounds out of the bacterial cell. acs.org
Several qac genes have been identified in both Gram-positive and Gram-negative bacteria, including qacA/B, qacC, qacEΔ1, qacG, qacH, and qacJ. acs.org These genes are often located on mobile genetic elements such as plasmids and integrons, which facilitates their horizontal transfer between different bacterial species and genera. acs.org The presence of qac genes has been correlated with increased minimum inhibitory concentrations (MICs) of QACs. For example, in Staphylococcus aureus, the presence of the qacA gene can lead to a significant increase in the MIC of benzalkonium chloride. nih.gov Similarly, in Escherichia coli, the qacEΔ1 gene is frequently found in isolates with reduced susceptibility to QACs. researchgate.net
| qac Gene | Bacterial Species (Examples) | Typical Location | Effect on QAC Susceptibility |
| qacA/B | Staphylococcus aureus | Plasmids | Significant increase in MIC |
| qacC | Staphylococcus aureus | Plasmids | Moderate increase in MIC |
| qacEΔ1 | Escherichia coli, Pseudomonas aeruginosa | Class 1 Integrons | Increased resistance |
| qacG | Staphylococcus spp. | Plasmids | Increased resistance |
| qacH | Staphylococcus spp. | Plasmids | Increased resistance |
| qacJ | Staphylococcus spp. | Plasmids | Increased resistance |
This interactive data table provides an overview of common qac resistance genes, their distribution, and their impact on bacterial susceptibility to quaternary ammonium compounds.
Co-selection of Antibiotic Resistance by this compound Exposure
The use of biocides like this compound can inadvertently select for bacteria that are also resistant to antibiotics, a phenomenon known as co-selection. nih.govnih.gov This occurs through two primary mechanisms: co-resistance and cross-resistance. researchgate.netjlimnol.itresearchgate.net
Co-resistance happens when the genes for biocide resistance and antibiotic resistance are physically linked on the same mobile genetic element, such as a plasmid, transposon, or integron. nih.govresearchgate.net A classic example is the presence of the qacEΔ1 gene (conferring QAC resistance) and the sul1 gene (conferring sulfonamide resistance) on class 1 integrons. nih.govnih.gov When a bacterial population is exposed to a QAC, individuals carrying this integron are selected for, simultaneously enriching the population for sulfonamide resistance, even without direct antibiotic pressure. nih.gov
Cross-resistance occurs when a single resistance mechanism is effective against both a biocide and an antibiotic. researchgate.netjlimnol.it The most common form of cross-resistance involves multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. nih.govnih.gov Overexpression of these pumps, often due to mutations in regulatory genes like marR or acrR selected by QAC exposure, can reduce susceptibility to a wide range of antibiotics including fluoroquinolones, tetracycline, and chloramphenicol. nih.govnih.govnih.gov
Studies have demonstrated that long-term exposure of bacteria like E. coli to QACs leads to significantly decreased sensitivity to various antibiotics. nih.gov For example, the minimum inhibitory concentration (MIC) of rifampicin (B610482) was observed to increase substantially in QAC-adapted E. coli. nih.gov
The table below lists examples of antibiotic classes to which cross-resistance can be co-selected by exposure to QACs.
| Resistance Mechanism | Selected by | Antibiotic Classes Affected |
| Overexpression of AcrAB-TolC efflux pump | QACs (e.g., Benzalkonium chloride) | Fluoroquinolones, tetracyclines, chloramphenicol, ampicillin, rifampicin. nih.govnih.govresearchgate.net |
| Presence of Class 1 Integrons | QACs (e.g., Benzalkonium chloride) | Sulfonamides, trimethoprim. nih.gov |
Reversibility and Irreversibility of Phenotypic Resistance
The stability of resistance developed after exposure to this compound is dependent on the concentration of the exposure and the underlying genetic mechanism. nih.gov
Phenotypic resistance acquired through exposure to sub-inhibitory (sub-MIC) concentrations of QACs is often reversible. nih.govnih.gov This transient resistance is typically due to the upregulation of gene expression, such as the increased production of efflux pumps, in response to the chemical stress. When the selective pressure from the QAC is removed, gene expression can return to basal levels, and the bacteria may revert to a more susceptible state. nih.gov
In contrast, resistance that develops following exposure to inhibitory concentrations (e.g., 2 x MIC) of QACs is frequently irreversible. nih.govnih.gov This is because higher, more lethal concentrations select for stable, heritable genetic changes, such as the mutations in regulatory or structural genes discussed previously (acrR, marR, rpoB, etc.). nih.gov These mutations become a permanent part of the bacterial chromosome and are passed on to subsequent generations, resulting in a stable resistant phenotype that persists even after the biocide is no longer present. nih.govfrontiersin.org This irreversible resistance poses a more significant long-term challenge, as it fixes multi-drug resistance traits within a bacterial population. nih.gov
Analytical Methodologies for the Detection and Quantification of 2 Hexadecyldimethylbenzylammonium Chloride
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the selective separation, identification, and quantification of 2-Hexadecyldimethylbenzylammonium chloride from complex matrices. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other components.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD, UV)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of quaternary ammonium (B1175870) compounds (QACs) like this compound. researchgate.net Due to the compound's structure, which includes a UV-absorbing aromatic ring, UV and Diode Array Detectors (DAD) are common detection modes. chromforum.org
Separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govupb.ro To improve peak shape and retention of the cationic analyte, ion-pairing reagents like hexane (B92381) sulfonate or modifiers like triethylamine (B128534) or formic acid are often added to the mobile phase. ekb.egykcs.ac.cn The use of a Diode Array Detector allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which aids in peak identification and purity assessment. upb.ro Detection is commonly performed at wavelengths between 215 nm and 270 nm. nih.govshimadzu.com
Research has focused on optimizing HPLC methods for the simultaneous analysis of various benzalkonium chloride (BAC) homologs, including the C16 variant. Method validation typically demonstrates good linearity, precision, and accuracy over a specified concentration range. upb.ro
| Parameter | Condition/Value | Source |
|---|---|---|
| Column | Acclaim Surfactant Plus (3μm, 3.6x150mm) or C18 | upb.ro |
| Mobile Phase | Acetonitrile and 0.01% aqueous triethylamine (pH 2.5) (60:40 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 215 nm (DAD) or 220 nm | nih.govykcs.ac.cn |
| Linear Range | 1 - 100 mg/L | upb.ro |
| Limit of Quantification (LOQ) | 7.6 µg/L for C16-BAC | upb.ro |
Gas Chromatography (GC) Applications
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its ionic nature and non-volatility. american.edu To overcome this, pyrolysis GC is often employed. In this technique, the compound undergoes thermal degradation in the hot GC injector port, typically via a process known as Hofmann elimination, to form volatile tertiary amines. american.eduoup.com These degradation products can then be separated on a standard GC column and detected. american.edu
The injector temperature is a critical parameter, often set to 250°C or higher to ensure efficient pyrolysis. american.edudss.go.th The resulting tertiary amines can be identified using a mass spectrometer (GC/MS), which confirms their structure based on their mass spectra. dss.go.thresearchgate.net This method allows for the determination of the alkyl chain length distribution in mixtures of benzalkonium chlorides. american.edu While effective, the technique can be complex as the Hofmann elimination can sometimes yield multiple products. american.edu
| Parameter | Condition/Value | Source |
|---|---|---|
| Technique | Injection Port Pyrolysis GC/MS | nih.gov |
| Injector Temperature | 250°C - 280°C | american.edudss.go.th |
| Column | DB-5MS capillary column (30 m × 0.25 mm i.d.) | dss.go.th |
| Carrier Gas | Helium | nih.gov |
| Degradation Products | Tertiary amines (e.g., Hexadecyldimethylamine) and Benzyl (B1604629) Chloride | researchgate.net |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace levels of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govrsc.org This technique combines the separation power of HPLC with the precise detection and structural identification capabilities of mass spectrometry. rsc.org
The compound is typically ionized using an electrospray ionization (ESI) source in positive ion mode. nih.gov The mass spectrometer can then be set to monitor specific mass-to-charge ratios (m/z). For the C16 homolog, the molecular ion is observed at m/z 360. nih.gov In tandem MS (MS/MS), this parent ion is fragmented, and a characteristic product ion (e.g., m/z 91, corresponding to the tropylium (B1234903) ion) is monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, minimizing interferences from the sample matrix. rsc.org LC-MS/MS methods have been developed to achieve detection limits in the low nanogram-per-liter (ng/L) or nanogram-per-milliliter (ng/mL) range, making them suitable for environmental and biological monitoring. nih.govrsc.org
| Parameter | Condition/Value | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Parent Ion (m/z) | 360 (for C16-BAC) | nih.gov |
| Fragment Ion (m/z) | 91 (Tropylium ion) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Detection Limit | 1.2 ng/mL | rsc.org |
| Linear Dynamic Range | 5.0 - 100.0 ng/mL | rsc.org |
Solid-Phase Extraction (SPE) Coupled with Chromatography
Sample preparation is a critical step before chromatographic analysis, especially for complex matrices like wastewater or biological fluids. sigmaaldrich.com Solid-Phase Extraction (SPE) is a widely used technique to isolate and concentrate this compound from such samples, thereby removing interfering substances and improving analytical sensitivity. sigmaaldrich.comnih.gov
The choice of SPE sorbent is crucial. For quaternary ammonium compounds, polymeric sorbents (like Strata-X) or cation-exchange sorbents are commonly used. nih.govcanada.cachromatographyonline.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained analyte with a small volume of an appropriate solvent, often an acidified organic solvent like methanol (B129727). canada.canih.gov The resulting eluate is cleaner and more concentrated, making it suitable for direct injection into an HPLC or LC-MS system. canada.ca Studies have demonstrated high recovery rates, often exceeding 85%, for benzalkonium chlorides using optimized SPE protocols. canada.cachromatographyonline.com
| Parameter | Condition/Value | Source |
|---|---|---|
| SPE Sorbent | Polymeric (e.g., Strata-X) or Weak Cation-Exchange (Strata-X-CW) | nih.govchromatographyonline.com |
| Sample Matrix | Seawater, Wastewater, Plasma | nih.govcanada.cachromatographyonline.com |
| Elution Solvent | Methanol with 2% v/v formic acid or 2% formic acid in 1:1 methanol-acetonitrile | canada.cachromatographyonline.com |
| Analyte Recovery | >71% to 111% | canada.causgs.gov |
Spectroscopic and Spectrophotometric Approaches
Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound, often valued for their simplicity and speed.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry can be used for the quantitative determination of this compound. Two primary approaches are employed: direct measurement and indirect colorimetric methods.
The direct method leverages the inherent ability of the compound's benzyl group to absorb light in the UV region of the spectrum. nih.gov Aqueous solutions of the compound show characteristic absorbance maxima at wavelengths around 257 nm, 262 nm, and 268 nm, which can be used for quantification. nih.gov This method is simple and rapid but may be susceptible to interference from other UV-absorbing compounds in the sample. nih.gov
Indirect methods involve the formation of an ion-pair between the cationic this compound and an anionic dye reagent. nih.gov This reaction produces a colored complex, leading to a change in the absorbance spectrum that is proportional to the concentration of the analyte. Common reagents include eosin-Y, bromothymol blue, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govtandfonline.comresearchgate.net These methods enhance specificity and sensitivity, allowing for quantification in the microgram per milliliter (µg/mL) range. tandfonline.comresearchgate.net The optimal conditions, such as pH and reagent concentration, must be carefully controlled for reproducible results. nih.gov
| Method | Principle | Wavelength (λmax) | Linear Range | Source |
|---|---|---|---|---|
| Direct UV | Inherent absorbance of the benzyl group | 268 nm | - | nih.gov |
| Ion-Pair with Eosin-Y | Formation of a colored ion-pair complex | 556 nm | 0.5 - 12 µg/mL | researchgate.net |
| Ion-Pair with DDQ | Charge-transfer complex formation | 550 nm or 590 nm | 1 - 8 µg/mL | tandfonline.com |
| Ion-Pair with Silver Nitrate & Eosin (B541160) | Formation of a colored complex | 517 nm | 1 - 5 µg/mL | researchgate.net |
Fluorescence Spectroscopy for Biomolecular Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between this compound and biomolecules such as proteins and nucleic acids. This method relies on changes in the fluorescence properties of intrinsic fluorophores within biomolecules (like the amino acid tryptophan in proteins) or extrinsic fluorescent probes upon interaction with the compound. nih.gov
Key parameters that are monitored include fluorescence intensity, emission maximum wavelength, and fluorescence anisotropy. For instance, the binding of this compound to a protein can alter the microenvironment of tryptophan residues. nih.gov If the binding event moves a tryptophan residue to a more non-polar environment, a blue shift (a shift to a shorter wavelength) in the emission maximum and an increase in fluorescence quantum yield may be observed. Conversely, if the residue becomes more exposed to the aqueous solvent, a red shift (a shift to a longer wavelength) and quenching (decrease in intensity) can occur.
In some systems, interactions can lead to aggregation-induced emission enhancement (AIEE). Studies on similar cationic surfactants have shown that electrostatic attraction between the positively charged compound and negatively charged biomolecules can induce aggregation, leading to a significant increase in fluorescence emission. nih.gov Fluorescence anisotropy, which measures the rotational motion of a fluorescent molecule, can also provide data on binding events. An increase in the size of a molecule, such as when this compound binds to a protein, slows its tumbling rate, resulting in an increase in anisotropy. nih.gov
Table 1: Hypothetical Fluorescence Data for Protein Interaction
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | Emission Maximum (nm) | Fluorescence Anisotropy |
|---|---|---|---|
| 0 | 100 | 345 | 0.12 |
| 10 | 85 | 348 | 0.15 |
| 50 | 60 | 350 | 0.19 |
| 100 | 45 | 352 | 0.22 |
Circular Dichroism Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring conformational changes in chiral biomolecules, such as proteins and DNA, upon interaction with ligands like this compound. nih.govnih.gov The technique measures the differential absorption of left- and right-handed circularly polarized light, which is highly sensitive to the secondary and tertiary structure of biomolecules. nih.govazooptics.com
For proteins, the far-UV region of the CD spectrum (typically 190–250 nm) provides information about the secondary structure. Characteristic CD signals include a strong positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm for α-helical structures, and a single negative band around 218 nm for β-sheet structures. azooptics.commdpi.com The interaction of this compound, a cationic surfactant, with a protein can induce conformational changes by disrupting hydrophobic and electrostatic interactions that maintain the protein's native structure. This can lead to a decrease in the intensity of the characteristic α-helical or β-sheet signals, indicating a loss of secondary structure or protein unfolding. researchgate.net
In the case of DNA, CD spectroscopy can distinguish between different conformations, such as the common B-form, A-form, and Z-form. nih.gov The B-form of DNA typically shows a positive band around 275 nm and a negative band near 245 nm. The binding of this compound could induce a shift from the B-form to another conformation, which would be reflected by significant changes in the CD spectrum.
Table 2: Example of CD Spectral Changes in a Protein upon Ligand Binding
| Condition | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Interpretation |
|---|---|---|
| Native Protein | -12,000 | High α-helical content |
| Protein + 50 µM Compound | -8,500 | Partial loss of α-helical structure |
| Protein + 200 µM Compound | -4,000 | Significant unfolding/loss of secondary structure |
Electrophoretic and Viscometric Techniques
Gel electrophoresis is a fundamental technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. It is widely employed to study the binding of charged molecules, such as the cationic surfactant this compound, to biomolecules. nih.govkhanacademy.org This application is often referred to as a gel mobility shift assay or electrophoretic mobility shift assay (EMSA). nih.gov
When this compound binds to a negatively charged biomolecule like DNA, it neutralizes the negative charges of the phosphate (B84403) backbone. This charge neutralization and potential compaction of the DNA structure reduces its electrophoretic mobility through an agarose (B213101) or polyacrylamide gel. nih.gov Consequently, the DNA-surfactant complex will migrate slower than the free, unbound DNA, resulting in a "retarded" band on the gel. The degree of the mobility shift can provide qualitative and semi-quantitative information about the binding affinity.
This compound has also been utilized in specialized electrophoretic techniques. For example, benzyldimethyl-n-hexadecylammonium chloride is used in the first dimension of a high-resolution two-dimensional polyacrylamide gel electrophoresis system for the purification of proteins from complex mixtures. nih.gov
Viscosity measurements are a classical method for studying the hydrodynamic properties of solutions and the interactions between molecules. The viscosity of a solution containing this compound is dependent on its concentration and its state of aggregation. As a surfactant, it exists as monomers at low concentrations, but above a specific point known as the critical micelle concentration (CMC), it self-assembles into micelles. This transition is often accompanied by a distinct change in the slope of the viscosity versus concentration curve.
Furthermore, viscometry is highly sensitive to the interaction of the surfactant with polymers or other biomolecules. The binding of this compound to a polymer chain can alter the polymer's conformation, leading to significant changes in the solution's viscosity. For example, the electrostatic binding of the cationic surfactant to an anionic polymer can lead to charge neutralization and chain collapse, resulting in a decrease in viscosity. Conversely, at higher surfactant concentrations, the formation of micelle-like aggregates along the polymer chain can lead to an expansion of the polymer coil and an increase in viscosity. These measurements provide valuable insights into the nature and strength of such interactions. researchgate.net
Advanced Characterization for Material Composites Incorporating this compound
X-ray diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. When this compound is incorporated into a material composite, such as a polymer film or a modified natural fiber, XRD is used to investigate how the additive affects the structural organization of the matrix material. bibliotekanauki.pl
The XRD pattern of a semi-crystalline material provides information on the arrangement of its crystalline domains. Key parameters derived from an XRD analysis include the position of diffraction peaks (which relates to the crystal lattice spacing), the peak intensity, and the peak width. The incorporation of this compound can lead to several observable changes:
Shifting of Peaks: A shift in the angular position of the diffraction peaks can indicate a change in the intermolecular spacing within the crystal lattice of the host material, suggesting that molecules of the compound have intercalated into the crystalline structure.
Appearance of New Peaks: The presence of new diffraction peaks may indicate that the this compound has formed its own crystalline domains within the composite or has formed a new co-crystalline phase with the matrix material.
These structural insights are crucial for understanding how the incorporation of the compound affects the mechanical and physical properties of the final composite material. bibliotekanauki.pl
Table 3: Illustrative XRD Data for a Polymer Composite
| Sample | Main Diffraction Peak (2θ) | Crystallinity Index (%) |
|---|---|---|
| Pure Polymer | 22.5° | 45 |
| Polymer + 1% Compound | 22.4° | 42 |
| Polymer + 5% Compound | 22.2° | 35 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural components: the long alkyl chain, the aromatic benzyl group, and the quaternary ammonium head.
The analysis of the spectrum allows for the identification of specific vibrational modes. The prominent peaks are associated with the stretching and bending vibrations of C-H, C-N, and C-C bonds, as well as vibrations from the aromatic ring.
Key vibrational bands observed in the FTIR spectrum of this compound and similar quaternary ammonium compounds are detailed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 | O-H Stretching | Often present due to absorbed water (hydrate form). |
| 3030 - 3100 | Aromatic C-H Stretching | Corresponds to the C-H vibrations in the benzene (B151609) ring of the benzyl group. |
| 2915 - 2935 | Asymmetric CH₂ Stretching | Characteristic of the long hexadecyl (C16) alkyl chain. |
| 2845 - 2865 | Symmetric CH₂ Stretching | Also characteristic of the long hexadecyl alkyl chain. |
| ~1600, ~1495, ~1455 | C=C Stretching | Aromatic ring skeletal vibrations from the benzyl group. |
| ~1470 | CH₂ Bending (Scissoring) | Deformation vibration of the methylene (B1212753) groups in the alkyl chain. researchgate.net |
| ~1020 | Aliphatic C-N Stretching | Associated with the carbon-nitrogen bond of the quaternary ammonium group. researchgate.net |
| 700 - 750 | C-H Out-of-plane Bending | Characteristic of the monosubstituted benzene ring. |
These spectral features provide a unique "fingerprint" for this compound, allowing for its identification and qualitative analysis. The presence of peaks around 2850-2930 cm⁻¹ confirms the long aliphatic chain, while peaks in the 3030-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions confirm the presence of the benzyl aromatic group.
Thermogravimetric Analysis (TGA) and TG-FTIR
Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature. wikipedia.org It provides valuable information about the thermal stability and decomposition profile of a material. For this compound, TGA can determine the temperature at which it begins to degrade.
Research on benzalkonium chloride (BKC), a mixture of alkylbenzyldimethylammonium chlorides where the alkyl chain length varies (including C16), shows a single, distinct step of weight loss. researchgate.net This primary decomposition event for BKC typically begins at approximately 180 °C and is completed by 300 °C. researchgate.net This indicates that the compound is thermally stable up to this temperature range, beyond which it undergoes degradation.
The TGA curve provides quantitative data on the mass loss during decomposition.
| Temperature Range | Event | Description |
| < 150 °C | Initial Mass Loss (if present) | Typically corresponds to the evaporation of residual water or solvents. |
| 180 °C - 300 °C | Main Decomposition | The primary thermal degradation of the this compound molecule. researchgate.net |
TG-FTIR is a hyphenated technique that combines TGA with FTIR spectroscopy. As the sample is heated in the TGA furnace and decomposes, the evolved gaseous products are transferred to an FTIR spectrometer for analysis. researchgate.net This allows for the identification of the chemical nature of the gases released at different stages of decomposition. While specific TG-FTIR data for pure this compound is not detailed in the provided context, analysis of similar compounds suggests that decomposition would likely yield gaseous products such as hydrocarbons from the alkyl chain, benzyl chloride, and various nitrogen-containing compounds.
Potentiometric and Titrimetric Methods for Total Cationic Surfactant Content
Potentiometric and titrimetric methods are widely used for the accurate quantification of cationic surfactants like this compound in various products. These methods are based on the reaction between the cationic surfactant and an anionic titrant, with the endpoint being detected by a change in potential or by a color indicator.
Potentiometric Titration
This is a highly accurate and automatable method for determining the concentration of cationic surfactants. It involves titrating the sample with a standardized solution of an anionic surfactant or another precipitating agent. The endpoint is detected by monitoring the potential change using an ion-selective electrode (ISE) that is sensitive to either the cationic surfactant analyte or the anionic titrant. nuph.edu.uametrohm.com
Principle : The titration is based on the formation of a sparingly soluble ion-pair adduct between the cationic surfactant (CS⁺) and the anionic titrant (T⁻). CS⁺ + T⁻ → CS-T (precipitate)
Titrants : The most common titrant is sodium tetraphenylborate (B1193919) (NaTPB). researchgate.netnih.gov Sodium dodecyl sulfate (B86663) (SDS) is also frequently used. xylemanalytics.com
Electrodes : A surfactant-selective electrode, often a plasticized PVC membrane electrode, is used as the indicator electrode. researchgate.net These electrodes exhibit a Nernstian response to the concentration of the cationic surfactant. nih.gov A standard reference electrode, such as silver/silver chloride (Ag/AgCl), completes the electrochemical cell.
Procedure : A known amount of the sample containing this compound is dissolved in a suitable solvent (often water or a water-alcohol mixture) and titrated with the standardized titrant. The potential is recorded as a function of the titrant volume. The endpoint corresponds to the point of maximum inflection on the titration curve (the steepest change in potential), which can be determined from the first derivative of the curve. nih.gov The presence of non-ionic surfactants can influence titration curves, so method optimization is sometimes necessary. nih.gov
Two-Phase Titration
This is a classic titrimetric method for quantifying ionic surfactants. nuph.edu.ua
Principle : The sample is dissolved in a two-phase system, typically water and an immiscible organic solvent like chloroform (B151607) or methyl isobutyl ketone. An indicator dye is added that has different colors in the two phases. During titration with an anionic surfactant (e.g., SDS), the ion-pair formed between the cationic and anionic surfactants is extracted into the organic phase. At the endpoint, excess titrant forms an ion-pair with the indicator dye, causing it to move from one phase to the other, resulting in a distinct color change.
Titrants and Indicators : Common titrants include sodium dodecyl sulfate (SDS). xylemanalytics.com Indicators such as methylene blue or a mixed indicator of bromocresol green and eosin are used.
Limitations : This method often involves the use of chlorinated solvents and relies on a visual endpoint determination, which can be subjective. Potentiometric titration is generally preferred for its precision and automation capabilities. metrohm.com
| Method | Principle | Titrant | Endpoint Detection |
| Potentiometric Titration | Ion-pair precipitation | Sodium Tetraphenylborate (NaTPB), Sodium Dodecyl Sulfate (SDS) researchgate.netxylemanalytics.com | Ion-Selective Electrode (ISE) monitoring potential change nuph.edu.uametrohm.com |
| Two-Phase Titration | Ion-pair formation and extraction | Sodium Dodecyl Sulfate (SDS) | Color change of an indicator in a biphasic system nuph.edu.ua |
Environmental Fate, Transport, and Ecological Impact of 2 Hexadecyldimethylbenzylammonium Chloride in Academic Contexts
Environmental Distribution and Compartmentalization Studies
Occurrence in Wastewater and Treated Effluents
2-Hexadecyldimethylbenzylammonium chloride, a member of the quaternary ammonium (B1175870) compounds (QACs), is frequently detected in municipal wastewater systems due to its widespread use in disinfectants and personal care products. researchgate.net These compounds enter the aquatic environment primarily through "down-the-drain" disposal, leading to their presence in wastewater treatment plants (WWTPs). researchgate.net
Studies have consistently documented the presence of QACs in both raw wastewater (influent) and treated wastewater (effluent). nih.govnorthwestern.edu For instance, monitoring during the COVID-19 pandemic (2020-2022) in the United States revealed QAC concentrations in wastewater influent to be in the range of 30,000-55,000 ng/L, while concentrations in treated effluent ranged from 273-520 ng/L. researchgate.net Although conventional WWTPs demonstrate efficiency in removing a significant portion of QACs, a continuous flux of these compounds into the environment via treated effluent persists. nih.gov This ongoing release can be attributed to factors such as operational variability within treatment plants and potential inhibition of biological processes by shock loads of these antimicrobial compounds. nih.govbiorxiv.org The presence of this compound and related QACs has been confirmed in wastewater influent, effluent, biosolids, surface water, and groundwater. northwestern.edutandfonline.com
Table 1: Concentration of Quaternary Ammonium Compounds (QACs) in Wastewater
| Sample Type | Concentration Range (ng/L) |
|---|---|
| Wastewater Influent | 30,000 - 55,000 |
| Treated Effluent | 273 - 520 |
Data sourced from studies conducted in the United States between 2020 and 2022. researchgate.net
Sorption to Wastewater Biosolids, Sediments, and Soils
A primary mechanism for the removal of this compound from the aqueous phase in wastewater treatment and natural environments is sorption to solids. researchgate.net Due to its chemical structure, featuring a long alkyl chain, the compound is highly lipophilic and exhibits strong partitioning to organic matter. wikipedia.org
In WWTPs, the removal of QACs is predominantly driven by their sorption to activated sludge. researchgate.net Research on the sorptive behavior of various QACs, including this compound (referred to as C16BDMA in some studies), demonstrated a high affinity for municipal sludge. nih.gov In batch adsorption tests with primary sludge, approximately 89% of the initial C16BDMA was adsorbed. nih.gov This high level of adsorption is positively correlated with the compound's hydrophobicity. nih.gov Once bound, desorption is limited; studies have shown that less than 5% of sorbed C16BDMA desorbed over a 10-day period at a neutral pH. nih.gov
When biosolids are land-applied, or when the compound enters natural water bodies, it strongly sorbs to soil and sediment. regulations.gov The compound is expected to be immobile in soil and sediment environments. regulations.gov The cation exchange capacity (CEC) of the soil has been identified as a key property controlling the sorption of cationic surfactants like this compound. nih.gov This strong binding to particles significantly reduces the bioavailability of the compound in the environment. researchgate.net
Table 2: Adsorption of Various QACs to Primary Sludge
| Compound | Abbreviation | Extent of Adsorption (%) |
|---|---|---|
| Dodecyltrimethylammonium chloride | C12TMA | 13 |
| Hexadecyltrimethylammonium chloride | C16TMA | 88 |
| Dodecylbenzyl dimethyl ammonium chloride | C12BDMA | 67 |
| This compound | C16BDMA | 89 |
Data from batch adsorption tests with an initial QAC concentration of 300 mg/L and a sludge volatile solids concentration of 1 g/L. nih.gov
Atmospheric Partitioning and Volatilization Assessment
Quaternary ammonium compounds, including this compound, are generally considered to be nonvolatile due to their salt nature and high molecular weight. rsc.org However, recent research indicates that the usage of products containing these compounds can lead to the emission of volatile organic compounds (VOCs). rsc.org
Environmental chamber studies examining the simulated spraying of dilute solutions of benzalkonium chloride (a mixture that includes this compound) have detected emissions of various VOCs. rsc.orgrsc.org These emissions include functionalized benzyl (B1604629) compounds and chlorotoluenes, which may be impurities or byproducts from the synthesis process of the active ingredient. rsc.orgrsc.org While the compound itself is not expected to partition significantly into the atmosphere through volatilization from soil or water, its application in spray disinfectants can contribute to indoor air concentrations of certain VOCs. rsc.org
Biodegradation Pathways and Kinetics
Aerobic and Anaerobic Degradation Processes and Rates
This compound is susceptible to biodegradation, primarily under aerobic conditions. nih.govresearchgate.net Studies using mixed aerobic cultures derived from contaminated aquatic sediment have shown that the compound can be completely degraded. researchgate.net In these experiments, the compound, serving as the sole carbon and nitrogen source at concentrations of 20 and 50 mg/L, was fully broken down without the accumulation of intermediate products. researchgate.net
In activated sludge systems, the biodegradation process is influenced by the compound's strong sorption to biomass. nih.gov While it is almost totally adsorbed onto the sludge, it remains bioavailable for degradation. nih.gov The degradation kinetics in such systems have been modeled using a two-phase approach, accounting for rapid partitioning to the solid phase followed by degradation in both the aqueous and solid phases. nih.gov Research indicates that the degradation rate in the aqueous phase is significantly higher, on average twenty times greater, than the solid-phase degradation rate. nih.gov Specific aqueous and solid phase utilization rate constants have been reported as 1.25 and 0.31 mg BAC/g VSS·h, respectively. nih.gov
Information specifically on the anaerobic biodegradation of this compound is less detailed. However, the general process for other organic contaminants under anaerobic conditions involves reductive pathways, which differ from the oxidative mechanisms typical of aerobic degradation. d-nb.info
N-dealkylation as a Primary Degradation Mechanism and Intermediate Analysis
The initial step in the aerobic biodegradation of this compound and related benzalkonium chlorides involves the cleavage of the bond between the nitrogen atom and the long alkyl chain (C-alkyl-N bond). researchgate.netnih.gov This process is a form of N-dealkylation, a key transformation in the breakdown of many amine-containing compounds. nih.gov
Analysis of degradation products from bacterial cultures has identified N,N-dimethylbenzylamine as an initial metabolite. researchgate.netnih.gov The formation of this intermediate confirms that the primary degradation mechanism is the cleavage of the hexadecyl group from the quaternary nitrogen atom. researchgate.net
Following this initial step, further degradation can occur through subsequent demethylation reactions, where methyl groups are removed from the nitrogen atom. nih.gov This leads to the formation of other intermediates such as benzylmethylamine and benzylamine. nih.gov These amines can then undergo deamination to form benzaldehyde (B42025), which is rapidly converted to benzoic acid and subsequently degraded further through common metabolic pathways. nih.gov The identification of these intermediates provides a clear pathway for the microbial catabolism of this class of compounds. researchgate.netnih.gov
Factors Influencing Degradation Rates (e.g., pH, Alkyl Chain Length)
The environmental persistence of this compound, a member of the benzalkonium chloride (BAC) family, is significantly influenced by several key factors, most notably the length of its alkyl chain and the pH of the surrounding medium. The C16 alkyl chain of this compound renders it less soluble and more hydrophobic compared to its shorter-chain counterparts. This increased hydrophobicity affects its biodegradability.
Studies on benzalkonium chlorides have shown that the rate of biodegradation is inversely related to the length of the alkyl chain. For instance, one study noted that while BACs with C8, C10, C12, and C14 chains showed biodegradation rates of 79% to 95%, the C16 homolog (this compound) exhibited virtually no biodegradation, with a rate of only 5%. nih.gov This reduced biodegradability for longer-chain BACs is attributed to their lower water solubility, which limits their availability to microbial enzymes. researchgate.net The elongation of the alkyl chain enhances the compound's tendency to sorb strongly to sewage sludge, sediments, and soils, which can further reduce its bioavailability for degradation. nih.gov
The pH of the environment also plays a role, primarily by influencing the surface charge of adsorbents like activated sludge and the compound's chemical stability. While the activity of BACs is generally not largely affected by pH, it can increase at higher temperatures. irjmets.com For shorter-chain BACs like the C12 homolog, adsorption onto powdered activated carbon, a proxy for organic matter in the environment, is more significantly affected by pH changes, suggesting electrostatic interactions are key. eeer.org However, for longer-chain variants like C14 and C16, adsorption is less dependent on pH, indicating that hydrophobicity and van der Waals forces are the more dominant mechanisms of interaction with environmental matrices. eeer.org
| Factor | Influence on this compound Degradation | Rationale |
| Alkyl Chain Length (C16) | Decreases rate of biodegradation | Lower water solubility and increased hydrophobicity limit microbial availability. nih.govresearchgate.net |
| pH | Minor direct impact on degradation | Adsorption, a precursor to degradation, is less influenced by pH for C16 than for shorter chains, as hydrophobic interactions dominate. eeer.org |
| Sorption | High | The long alkyl chain leads to strong binding to organic matter in sludge and sediment, reducing bioavailability. nih.govepa.gov |
Ecotoxicological Studies on Aquatic and Terrestrial Organisms
This compound exhibits significant toxicity to a wide range of environmental organisms. As a cationic surfactant, its mode of action involves disrupting cell membranes, making it broadly effective against bacteria, fungi, and algae. epa.gov This inherent biocidal activity leads to considerable ecotoxicological concern when the compound is released into aquatic and terrestrial systems. northwestern.edu
Impact on Freshwater Algae, Invertebrates, and Fish Species
Research consistently demonstrates that benzalkonium chlorides are toxic to aquatic life, with effects observed across multiple trophic levels. epa.gov The toxicity generally increases with the length of the alkyl chain, making the C16 homolog particularly potent.
Algae: Algal species are highly sensitive to BACs. These compounds act as effective algaecides by disrupting cell walls. epa.gov
Invertebrates: Aquatic invertebrates, such as Daphnia magna, are among the most sensitive organisms to BACs. epa.gov The 50% effective concentration (EC50) for immobilization in Daphnia magna for BACs has been reported to be as low as 16 µg/L. eeer.org A 21-day chronic study on Daphnia magna established a No-Observed-Adverse-Effect Concentration (NOEC) of greater than 0.00415 mg/L. santos.com
Fish: Studies on fish indicate that BACs are moderately to highly toxic. scienceopen.com For a mixture of C12-C16 BACs, exposure to environmentally relevant concentrations (0.4 to 1.6 µg/L) was found to induce oxidative stress in zebrafish (Danio rerio), with the gills being the most susceptible organ. nih.gov Chronic toxicity tests have established a 24-day NOEC for the fathead minnow (Pimephales promelas) at 0.0322 mg/L. santos.com
The following table summarizes key ecotoxicity data for benzalkonium chlorides, with values indicative of the high toxicity associated with the C16 homolog.
| Organism Group | Species | Endpoint | Concentration (mg/L) | Reference |
| Invertebrate | Daphnia magna | 21-d NOEC | >0.00415 | santos.com |
| Fish | Pimephales promelas | 24-d NOEC | 0.0322 | santos.com |
| Fish | Danio rerio | Oxidative Stress | 0.0004 - 0.0016 | nih.gov |
Effects on Microbial Activity in Activated Sludge Systems and Environmental Microcosms
The antimicrobial properties of this compound directly impact microbial communities that are fundamental to waste decomposition and nutrient cycling. In activated sludge systems, which are rich in negatively charged biomass, the cationic BACs adsorb rapidly and extensively onto the sludge floc. nih.govresearchgate.net
This strong sorption can inhibit the metabolic activity of the microorganisms responsible for wastewater treatment. nih.gov The toxicity of BACs to these microorganisms can hinder biodegradation processes. epa.gov However, microbial communities can adapt to some extent. Studies have shown that long-term exposure to BACs can lead to shifts in the microbial community structure, favoring more tolerant species, such as those from the genus Pseudomonas, which are capable of degrading these compounds. researchgate.net Nonetheless, this selective pressure can also lead to an increased prevalence of antimicrobial resistance genes within the microbial population. researchgate.netresearchgate.net In environmental microcosms, the introduction of BACs has been shown to alter the phenotypic and genotypic antibiotic resistance profiles of the native bacterial communities. researchgate.net
Influence on Wastewater Treatment Plant Performance and Efficiency
The discharge of this compound into wastewater systems poses a direct threat to the performance and efficiency of Wastewater Treatment Plants (WWTPs). nih.gov While WWTPs can remove a significant portion of BACs from the aqueous phase, this is largely due to sorption onto sludge rather than complete biodegradation. nih.govresearchgate.net
Advanced Research Applications and Future Directions for 2 Hexadecyldimethylbenzylammonium Chloride Non Clinical
Role as a Phase Transfer Catalyst in Organic Reactions
2-Hexadecyldimethylbenzylammonium chloride belongs to the quaternary ammonium (B1175870) salt family, a class of compounds widely recognized for their efficacy as phase-transfer catalysts (PTCs). wikipedia.orgtcichemicals.com PTCs are instrumental in green chemistry as they facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.orgjetir.org This catalysis enhances reaction rates, improves yields, and often allows for milder reaction conditions, reducing the need for harsh organic solvents. wikipedia.orgtcichemicals.comjetir.org
The mechanism of action for a quaternary ammonium salt like this compound involves the exchange of its chloride anion with an anion from the aqueous phase. This newly formed ion pair, now soluble in the organic phase due to the lipophilic alkyl chains of the cation, is transported into the organic medium where it can react with the organic substrate. crdeepjournal.orgresearchgate.net This process is crucial for a variety of organic reactions, including alkylations, nucleophilic substitutions, and polymer synthesis. wikipedia.orgcrdeepjournal.orgptfarm.pl While specific studies detailing the catalytic efficiency of this compound are not broadly available, its structural characteristics—a positively charged nitrogen atom shielded by a benzyl (B1604629) group, two methyl groups, and a long C16 alkyl chain—are typical of effective phase-transfer catalysts. wikipedia.orgwikipedia.org Commercially important PTCs include other benzyl-substituted quaternary ammonium salts such as benzyltriethylammonium chloride. wikipedia.orgprinceton.edu The application of PTCs is a well-established methodology in the industrial synthesis of fine chemicals, pharmaceuticals, and pesticides. wisdomlib.orgptfarm.pl
Integration in Advanced Materials Science and Engineering
The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of functionalized materials with enhanced properties.
Development of Organic-Inorganic Composite Antibacterial Materials
The development of hybrid organic-inorganic materials is a burgeoning field aimed at combining the properties of both components to create advanced composites. Research has focused on incorporating organic antibacterial agents into inorganic matrices to create materials with sustained antimicrobial activity. For instance, studies have explored the creation of composites using polymers derived from quaternary ammonium compounds, like dimethyl diallyl ammonium chloride, combined with inorganic nanoparticles such as nano-ZnO. researchgate.net These composites leverage the antibacterial efficacy of the organic polymer and the stability and safety of the inorganic nanoparticles. researchgate.net
Metal-organic frameworks (MOFs) represent another class of inorganic-organic hybrid materials that have attracted significant attention for their antibacterial properties. frontiersin.org These materials can be synthesized using various metal ions and organic ligands to create porous structures capable of sustained release of active agents. frontiersin.org While direct integration of this compound into these specific systems is not extensively documented, the principle of combining organic cationic surfactants with inorganic structures is a promising strategy. The synthesis of antibacterial dental composites has also been explored, incorporating novel quaternary ammonium monomers into nanocomposites containing nanoparticles of amorphous calcium phosphate (B84403) (NACP) to impart anti-biofilm capabilities. nih.gov
Surface Modification and Coating Technologies
Surface modification is a key strategy for preventing microbial colonization and biofilm formation. Antimicrobial coatings are particularly valuable for protecting surfaces from the growth of mold and mildew. sprayify.mebioesquesolutions.com These coatings often utilize quaternary ammonium compounds due to their broad-spectrum antimicrobial activity. When applied to surfaces, these compounds can form a protective layer that inhibits the settlement and growth of fungal spores. sprayify.me
Research into antimicrobial surface coatings has evaluated products composed of organosilane quaternary ammonium compounds, which are structurally similar in their functional antimicrobial mechanism to this compound. nih.gov These coatings are designed to be durable and provide long-term protection on various materials, including wallboard, concrete, and wood. bioesquesolutions.comaramsco.com The cationic nature of this compound allows it to act as a surface-active agent, creating a positively charged surface that can provide bioadhesive properties, a principle utilized in ophthalmic nanoemulsions to increase contact time with negatively charged cell surfaces. wikipedia.org This property is highly desirable for creating persistent antimicrobial coatings that resist removal and maintain efficacy over time.
Synergistic Antimicrobial Strategies
To combat the rise of antimicrobial resistance, researchers are exploring combination therapies that enhance the efficacy of existing drugs. This compound and other quaternary ammonium compounds are being investigated as part of these synergistic strategies.
Combination with Traditional Antibiotics and Antimicrobial Peptides
Combining quaternary ammonium compounds (QACs) with traditional antibiotics has shown promise in overcoming bacterial resistance. Studies on dodecyl dimethyl benzyl ammonium chloride (DDBAC), a close structural analogue of CKC, demonstrated synergistic effects when combined with multiple antibiotics, including ampicillin, ciprofloxacin, and kanamycin. nih.gov This co-exposure was found to significantly enhance the resistance of activated sludge microorganisms to the antibiotics compared to exposure to the antibiotics alone. nih.gov The mechanism for this synergy can involve the QAC increasing the permeability of the bacterial outer membrane, thereby facilitating the entry of the antibiotic. nih.gov
Similar synergistic interactions have been observed between QACs and essential oil constituents, such as carvacrol (B1668589) and eugenol, resulting in enhanced bactericidal effects against foodborne pathogens. nih.gov Furthermore, combining antimicrobial peptides (AMPs) with antiseptics and surfactants is being explored as a strategy to overcome multidrug-resistant bacteria. nih.gov The rationale is that the combination can reduce the effective doses of each component, potentially lowering toxicity while enhancing antimicrobial action. nih.gov For example, the human AMP LL37, when combined with antibiotics like vancomycin (B549263) and azithromycin, exhibited synergistic inhibitory and bactericidal effects against Pseudomonas aeruginosa. nih.gov The peptide was found to permeabilize the bacterial outer membrane, increasing the uptake of the antibiotics. nih.gov
Interactive Data Table: Synergistic Effects of QACs with Other Antimicrobials
| QAC Analogue | Combined Agent | Target Organism(s) | Observed Effect | Reference |
| Dodecyl dimethyl benzyl ammonium chloride (DDBAC) | Ampicillin, Azithromycin, Ciprofloxacin, Kanamycin, Polymyxin B | Wastewater Microorganisms | Enhanced resistance evolution (1.53-6.67 fold increase) | nih.gov |
| Benzalkonium chloride (BAC) | Chlorocresol | Enterococcus faecalis, Staphylococcus aureus | Synergistic bactericidal interaction | researchgate.net |
| Didecyldimethylammonium chloride (DDAC) | Carvacrol, Eugenol | Escherichia coli, Bacillus cereus | Synergistic bactericidal effects | nih.gov |
| Benzalkonium chloride (BAC) | Essential Oils | Biofilm-forming bacteria | Strong destruction of biofilm growth | mdpi.com |
Biofilm Inhibition and Eradication Studies
Bacterial biofilms present a significant challenge as they exhibit high resistance to conventional antimicrobial treatments. Quaternary ammonium compounds are actively being studied for their ability to inhibit biofilm formation and eradicate established biofilms. researchgate.netmdpi.com Their surfactant properties can help disrupt the biofilm matrix and kill the embedded bacteria.
Studies involving close analogues of this compound have demonstrated significant anti-biofilm activity. For example, benzalkonium chlorides with C12 and C14 alkyl chains (BAC-12 and BAC-14) have been shown to be metabolized by microbial biofilms, although their primary role is inhibitory. researchgate.net The combination of essential oils with benzalkonium chloride showed a strong synergistic effect in destroying the biofilm of several bacterial species. mdpi.com Combination therapies are particularly effective; for instance, treating biofilms with a dispersal agent followed by an antibiotic can lead to significant biofilm reduction. nih.gov Research on dental materials has shown that incorporating antibacterial monomers based on quaternary ammonium compounds can reduce biofilm viability, metabolic activity, and lactic acid production by several orders of magnitude. nih.gov
Interactive Data Table: Research Findings on Biofilm Inhibition
| Compound/Combination | Target Organism/Biofilm | Key Finding | Reference(s) |
| Benzalkonium chlorides (BAC-12 & BAC-14) | Wastewater microbial biofilms | Biodegradation observed with half-lives of 12 and 20 hours, respectively. | researchgate.net |
| Essential Oils + Norfloxacin/Oxacillin/Gentamicin | Biofilm-forming bacterial strains | Strong synergistic destruction of biofilm growth. | mdpi.com |
| Dimethylaminododecyl methacrylate (B99206) (DMADDM) in composite | Dental plaque microcosm biofilm | Biofilm CFU counts reduced by 2-3 orders of magnitude. | nih.gov |
| Antimicrobial Peptide (AMP) + Antibiotic combinations | P. aeruginosa biofilms | Effective in inhibiting biofilm formation by at least 2 log (CFU/cm²). | nih.gov |
Emerging Research Areas and Computational Modeling Approaches
Recent advancements in computational chemistry and a deeper understanding of molecular interactions are paving the way for new research avenues for this compound and related quaternary ammonium compounds (QACs). These emerging areas focus on predicting the behavior of these molecules at the atomic level and designing novel compounds with enhanced and specific properties for non-clinical applications.
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations have become a powerful tool for providing atomic-level insights into how QACs interact with cell membranes, a fundamental aspect of their activity. nih.gov These computational methods can model the complex and dynamic interactions between a surfactant like this compound and the lipid bilayer of a membrane. pharmaexcipients.comrsc.org
Research in this area investigates how the structural features of QACs, such as the long hexadecyl alkyl chain and the positively charged quaternary nitrogen, govern their membrane interactions. nih.gov MD simulations can reveal the mechanisms of membrane disruption, showing how the hydrophobic alkyl chain can insert itself into the membrane's core while the positively charged headgroup interacts with the negatively charged lipid headgroups. rsc.orgnih.gov This insertion can lead to alterations in membrane structure, such as increased porosity, which is a key aspect of their function. rsc.org
Simulations can explore various factors, including the influence of alkyl chain length on the depth of penetration and the aggregation behavior of surfactant molecules at the membrane-water interface. rsc.org For instance, studies have shown that surfactants with shorter alkyl chains may penetrate the bilayer as monomers, whereas those with longer chains, like the C16 chain in this compound, may aggregate at the surface before causing disruption. rsc.org These computational models are crucial for understanding the structure-activity relationships that define the efficacy of different QACs and for guiding the development of new compounds. nih.gov
Design of Novel Quaternary Ammonium Compounds with Tuned Properties
The structural template of this compound serves as a basis for the rational design of new QACs with tailored properties for specific applications. A significant driver in this research is the development of "soft" or biodegradable surfactants to address environmental concerns associated with the persistence of some QACs. semanticscholar.org
One innovative approach involves incorporating cleavable linkages, such as carbonate or ester groups, into the molecular structure. semanticscholar.org These linkages are designed to break down under specific environmental conditions (e.g., changes in pH), degrading the surfactant into smaller, less harmful, and more biodegradable components. semanticscholar.org For example, researchers have synthesized novel carbonate cleavable surfactants based on the benzalkonium chloride (BAC) structure, aiming to create molecules that are more readily degradable than their conventional counterparts. semanticscholar.org
Another strategy involves using natural product scaffolds as a foundation for new QACs. nih.gov This approach aims to create compounds that may have a higher barrier to developing resistance in microbial systems by potentially combining the membrane-permeabilizing action of the QAC moiety with another mechanism of action from the natural product. nih.gov Researchers are also exploring the synthesis of multi-QACs, where multiple quaternary ammonium heads are tethered together, which have shown strong biocidal activity. mdpi.com The goal of these design strategies is to create next-generation QACs with improved performance, better environmental profiles, and customized properties for advanced material and industrial applications. nih.govzenodo.org
Applications in Specific Industrial Research Contexts
Beyond their well-known roles, QACs like this compound are being investigated for specialized applications in various industrial processes, particularly in the leather and textile sectors.
In leather processing, QACs are explored for their biocidal properties to protect hides and skins from microbial degradation during stages like soaking and tanning. straitsresearch.com The use of biocides is crucial to prevent damage from bacteria and fungi. straitsresearch.com Quaternary ammonium salts such as didecyldimethylammonium chloride, which is structurally related to this compound, are used as active agents in these preservation processes due to their efficacy and lower toxicity profile. straitsresearch.com Research focuses on optimizing the application of these compounds to ensure effective preservation while minimizing environmental discharge from tannery effluents. researchgate.net
In the textile industry, this compound has been specifically researched as a dyeing intensifier for cellulose-based fibers (e.g., cotton, flax, hemp) with reactive dyes. crimsonpublishers.comcrimsonpublishers.com Its application in the dyeing bath has been shown to significantly increase the sorption and fixation of reactive dyes onto the fibers. crimsonpublishers.comcrimsonpublishers.com This leads to a more efficient dyeing process, requiring less dye and resulting in deeper shades and higher color strength. crimsonpublishers.comcrimsonpublishers.com Research has demonstrated that the presence of this compound can increase the concentration of dye on cellulose (B213188) fibers by 40-70%. crimsonpublishers.comcrimsonpublishers.com This intensification effect reduces dye hydrolysis and minimizes the amount of dye in wastewater, offering a more environmentally friendly and cost-effective dyeing method. d-nb.info
Data Tables
Table 1: Effect of this compound on Reactive Dye Concentration on Microcrystalline Cellulose
| Dye Type | Dyeing Condition | Dye Concentration (mg/g) |
|---|---|---|
| Reactive Dye 1 | Without Intensifier | 12.4 |
| Reactive Dye 1 | With this compound | 21.4 |
| Reactive Dye 2 | Without Intensifier | 13.8 |
| Reactive Dye 2 | With this compound | 22.5 |
Data sourced from a 2023 study on dyeing intensification. crimsonpublishers.comcrimsonpublishers.com
Table 2: Impact of this compound on Vinyl Sulphone Reactive Dye Sorption on Various Cellulose Fibers
| Fiber Type | Dyeing Condition | Dye Concentration (mg/g) |
|---|---|---|
| Cotton | Without Intensifier | 14.0 |
| Cotton | With this compound | 20.0 |
| Flax | Without Intensifier | 12.1 |
| Flax | With this compound | 18.5 |
| Nettle | Without Intensifier | 10.8 |
| Nettle | With this compound | 16.1 |
| Hemp | Without Intensifier | 11.5 |
| Hemp | With this compound | 17.4 |
Data reflects the increase in dye sorption with the addition of the intensifier. crimsonpublishers.com
Q & A
Q. What are the recommended safety protocols when handling 2-Hexadecyldimethylbenzylammonium chloride in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective work clothing. Immediate flushing with water is critical for eye or skin exposure, followed by medical consultation . Contaminated clothing should be removed promptly. A risk assessment should precede experiments to determine ventilation requirements and proper disposal protocols.
Q. How can researchers accurately quantify this compound in environmental samples (e.g., water, sediment)?
- Methodological Answer : Chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are recommended for precise quantification. Sample preparation should include extraction using polar solvents (e.g., methanol) and filtration to remove particulates. Calibration curves using certified reference materials ensure accuracy. Environmental matrices like seawater may require ion-pairing agents to improve analyte retention .
Q. What synthetic routes are commonly employed to produce this compound with high purity?
- Methodological Answer : The compound is typically synthesized via quaternization reactions, where hexadecyldimethylamine reacts with benzyl chloride in a polar aprotic solvent (e.g., acetonitrile). Temperature control (60–80°C) and stoichiometric excess of benzyl chloride (~1.2:1 molar ratio) optimize yield. Post-synthesis purification involves recrystallization from ethanol or acetone, followed by vacuum drying. Purity can be verified via nuclear magnetic resonance (NMR) and elemental analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in antimicrobial efficacy data across studies involving this compound?
- Methodological Answer : Systematic reviews and meta-analyses should stratify data by variables such as microbial strain, concentration thresholds, and exposure time. Controlled replicate studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial susceptibility testing) reduce variability. Researchers should also evaluate confounding factors like biofilm formation or organic load in test environments. Contradictions may arise from differences in cell membrane composition across microbial species, necessitating mechanistic studies (e.g., fluorescence microscopy to visualize membrane disruption) .
Q. How does the molecular structure of this compound influence its interaction with lipid bilayers in microbiological assays?
- Methodological Answer : The compound’s amphiphilic structure (C25H46ClN) enables insertion into lipid bilayers via hydrophobic interactions between the hexadecyl chain and membrane lipids. Surface plasmon resonance (SPR) or molecular dynamics simulations can model these interactions. Experimental validation via fluorescence anisotropy or zeta potential measurements quantifies membrane fluidity changes. Comparative studies with shorter-chain analogs (e.g., C14 derivatives) highlight chain-length-dependent efficacy .
Q. What methodologies are effective in assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Aerobic and anaerobic biodegradation studies under OECD 301/302 guidelines can evaluate persistence. Advanced oxidation processes (AOPs), such as UV/H2O2 treatment, degrade the compound into intermediates like benzaldehyde and chlorinated alkanes, identified via gas chromatography (GC-MS). Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess the impact of degradation products. Field studies in riverine systems should monitor half-life using passive samplers .
Q. How can researchers integrate qualitative and quantitative approaches to analyze contradictions in cytotoxicity data for this compound?
- Methodological Answer : Mixed-methods frameworks combine quantitative cell viability assays (e.g., MTT or LDH release) with qualitative transcriptomic analysis (RNA-seq) to identify apoptosis pathways. Contradictions may stem from cell line heterogeneity (e.g., epithelial vs. fibroblast cells). Dose-response modeling (Hill equation) and Bayesian meta-analysis account for variability. Ethnographic methods, such as lab practice audits, can uncover procedural discrepancies influencing data .
Methodological Notes
- Safety Compliance : Always cross-reference safety data sheets (SDS) for region-specific regulations (e.g., OSHA HazCom 2012) .
- Data Contradiction Analysis : Adopt iterative, reflexive practices to reevaluate hypotheses, as seen in qualitative social science frameworks .
- Environmental Sampling : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
